molecular formula C17H27N3O B7147830 N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide

Cat. No.: B7147830
M. Wt: 289.4 g/mol
InChI Key: FAOBMPQCHGZEDQ-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with a phenyl group and an amide functional group

Properties

IUPAC Name

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-3-18(2)17(21)10-13-19-11-7-12-20(15-14-19)16-8-5-4-6-9-16/h4-6,8-9H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOBMPQCHGZEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)CCN1CCCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides.

    Substitution with Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using phenyl halides.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the diazepane derivative and an appropriate acylating agent, such as an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)butanamide
  • N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)pentanamide

Uniqueness

N-ethyl-N-methyl-3-(4-phenyl-1,4-diazepan-1-yl)propanamide is unique due to its specific substitution pattern and the presence of the diazepane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various research and industrial applications.

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